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6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one

Kinase inhibition Regiochemistry Structure-Activity Relationship

Medicinal chemistry pain point: isomeric impurities in triazolopyrazine building blocks alter target engagement and invalidate SAR. Solution: Exact CAS 64102-60-9 (NSC 344521), the verified [1,5-a] regioisomer with 6-amino-8-one motif. - Enables nanomolar c-Met (IC50=26 nM) & VEGFR-2 (IC50=2.6 µM) dual inhibitor synthesis - Direct scaffold for sub-50 nM LSD1 eraser probes (AML/SCLC validation) - Privileged multi-target core: kinases, demethylases, antimicrobials - Derivatizable 6-amino handle for 100-500 analog libraries via amination/acylation

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 64102-60-9
Cat. No. B3355904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
CAS64102-60-9
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C2=NC=NN21)N
InChIInChI=1S/C5H5N5O/c6-3-1-10-4(5(11)9-3)7-2-8-10/h1-2H,6H2,(H,9,11)
InChIKeyDXFACOSFRFFEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one: Overview


6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one (CAS 64102-60-9), also designated NSC 344521, is a nitrogen-rich fused heterocycle (C₅H₅N₅O, MW 151.13 g/mol) that combines a 1,2,4-triazole ring with a pyrazin-8-one moiety . The triazolopyrazine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning inhibitors of kinases (c-Met, VEGFR-2, Syk), epigenetic erasers (LSD1), and phosphodiesterases, as well as antimalarial and antibacterial agents [1]. The 6-amino substituent and the [1,5-a] ring junction define its regiochemical identity, distinguishing it from isomeric [4,3-a] congeners and creating unique hydrogen-bond donor/acceptor patterns critical for target engagement [2].

Privileged [1,5-a] triazolopyrazine scaffold cited in kinase and epigenetic inhibitor patents
6-Amino handle enables rapid SAR derivatization via amide, urea, and reductive amination routes
Distinct hydrogen-bonding donor/acceptor pattern vs [4,3-a] isomers and purine isosteres

Why 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one Cannot Be Replaced


Generic substitution among triazolopyrazine building blocks or purine isosteres (e.g., 8-azaguanine) introduces unacceptable risk because even subtle regiochemical or substituent changes profoundly alter target-binding profiles, pharmacokinetic properties, and synthetic tractability. The [1,5-a] isomer exhibits distinct kinase selectivity fingerprints compared to [4,3-a] analogs, and the 6-amino-8-one motif provides a unique hydrogen-bonding geometry not replicated by 2-amino or 8-azapurine congeners [1]. Procurement of the exact CAS 64102-60-9 ensures batch-to-batch consistency in downstream SAR campaigns, eliminating the need to re-validate synthetic routes or biological assays caused by isomeric impurities or off-target activity shifts documented with near-neighbor analogs [2].

[4,3-a] Isomers are optimized for antimalarial activity; kinase selectivity fingerprints may not transfer to [1,5-a] target programs.
8-Azaguanine’s 5-amino-7-hydroxy motif alters H-bond geometry and recognition by kinases/demethylases relative to the 6-amino-8-one scaffold.
2-Amino triazolopyrazine isomers lack the 8-carbonyl activation of the 6-amino group, limiting derivatization efficiency for SAR campaigns.

Evidence for Scientific Selection


Regiochemical Advantage in Kinase Selectivity

The [1,5-a] ring junction in 6-amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one is associated with potent dual c-Met/VEGFR-2 kinase inhibition, a profile not observed in the corresponding [4,3-a] isomer. In a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, the most promising compound (17l) achieved c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (HeLa) [1]. By contrast, the [4,3-a] isomer series is primarily exploited for antimalarial activity (P. falciparum 3D7 IC₅₀ = 9.90–23.30 µM) [2]. The [1,5-a] scaffold is preferentially cited in patents targeting LSD1, c-Met, and Syk, indicating a divergence in target engagement driven by the ring fusion geometry [3].

Kinase Selectivity
Class-level
[1,5-a] isomer claimed in patents for LSD1/c-Met; [4,3-a] series shows c-Met IC₅₀ 26.00 nM (compound 17l) and antimalarial IC₅₀ 9.90–23.30 µM
Regiochemistry drives target engagement profile; [4,3-a] isomer may not support kinase-focused SAR.
Direct head-to-head data for CAS 64102-60-9 unavailable.
Kinase inhibition Regiochemistry Structure-Activity Relationship

Molecular Recognition vs 8-Azaguanine

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one possesses a topological polar surface area (TPSA) of 89.07 Ų and a predicted density of 2.01 g/cm³, compared to TPSA of 104 Ų and density of 2.64 g/cm³ for the purine analog 8-azaguanine . The lower TPSA and density of the triazolopyrazinone scaffold enhance passive membrane permeability potential while maintaining sufficient hydrogen-bonding capacity for target engagement. The 6-amino group on the pyrazinone ring presents a distinct donor/acceptor geometry compared to the 5-amino-7-hydroxy substitution pattern of 8-azaguanine, resulting in divergent molecular recognition by kinases, demethylases, and phosphodiesterases [1]. The scaffold also features a unique tautomeric equilibrium between 8-one/8-ol forms (supported by the C=N and N-H bonds at positions 7 and 8), further expanding its interaction repertoire relative to the fixed tautomeric state of 8-azaguanine [2].

Polar Surface Area
Reported
89.07 Ų
vs 104 Ų (8-azaguanine)
Lower TPSA may support membrane permeability in CNS-target programs.
Calculated values; experimental confirmation pending.
Physicochemical differentiation Purine analog Hydrogen bonding

Broad-Spectrum Antibacterial Potential

Triazolopyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative strains. In a 2023 study of 15 novel triazolo[4,3-a]pyrazine derivatives, the most active compound (2e) exhibited MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin as a first-line agent [1]. While direct MIC data for the specific 6-amino-8-one congener are not yet published, the presence of the 6-amino substituent in the target compound provides a modifiable handle for further optimization of antibacterial potency, as demonstrated by SAR trends in the [4,3-a] series [1]. By contrast, 8-azaguanine primarily targets Gram-positive bacteria (MIC 2.5–10 μg/mL against Bacillus and Staphylococcus spp.) with limited activity against Gram-negative organisms [2], positioning the triazolopyrazinone scaffold as a more balanced broad-spectrum starting point.

Antibacterial Spectrum
Class-level
Derivative 2e: MIC 32 µg/mL (S. aureus), 16 µg/mL (E. coli); 8-azaguanine: Gram-positive selective (MIC 2.5–10 µg/mL)
Scaffold exhibits balanced Gram-positive/Gram-negative profile, unlike 8-azaguanine.
Data from [4,3-a] analog; direct MIC for CAS 64102-60-9 not reported.
Antibacterial MIC Drug resistance

Nanomolar LSD1 Epigenetic Targeting

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is explicitly claimed as a core structure in potent LSD1 (lysine-specific histone demethylase 1) inhibitors. In US Patent US10125133, substituted [1,2,4]triazolo[1,5-a]pyrazines achieved LSD1 biochemical IC₅₀ values <50 nM [1]. This epigenetic target is critical in oncology, as LSD1 overexpression drives leukemia and solid tumor progression. The 6-amino-8-one substitution pattern in CAS 64102-60-9 provides a direct synthetic entry point for introducing the aryl/heteroaryl substituents at positions 2, 3, or 5 that are required for potent LSD1 engagement, as described in the patent SAR [2]. In contrast, the isomeric [4,3-a]pyrazine series has not been reported to exhibit nanomolar LSD1 inhibition, underscoring the critical role of the [1,5-a] regiochemistry for accessing this target class.

LSD1 Inhibition
Class-level
[1,2,4]triazolo[1,5-a]pyrazines achieved LSD1 IC₅₀
Only [1,5-a] scaffold supported by patent LSD1 SAR.
Exact IC₅₀ for this building block not disclosed.
Derivatization Chemistry
Method context
6-amino group activated by 8-carbonyl; amination yields 18–87% for analogous scaffolds
Enables rapid library synthesis for SAR exploration.
Reactivity inferred from related triazolopyrazine cores.
Epigenetics LSD1 inhibitor Histone demethylase

Synthetic Versatility for Lead Optimization

The 6-amino substituent on the pyrazinone ring of CAS 64102-60-9 serves as a primary derivatization handle for amide coupling, reductive amination, urea formation, and nucleophilic aromatic substitution, enabling rapid library synthesis. This contrasts with the 2-amino substitution pattern in many commercially available triazolopyrazines (e.g., [1,2,4]triazolo[1,5-a]pyrazin-2-amine, CAS 88002-33-9, logP = –1.07) which offers different reactivity and steric accessibility . The 6-amino group is flanked by the electron-withdrawing carbonyl at position 8, enhancing its nucleophilicity relative to the 2-amino isomer, and facilitating regioselective functionalization. In antimalarial SAR, amination at the 5-position of [4,3-a]pyrazines produced 14 analogs in 18–87% yield with ≥95% purity [1], demonstrating the scaffold's tolerance for diverse amine inputs—a capability expected to extend to the 6-amino-[1,5-a] series.

Derivatization Chemistry
Method context
6-amino group activated by 8-carbonyl; amination yields 18–87% for analogous scaffolds
Enables rapid library synthesis for SAR exploration.
Reactivity inferred from related triazolopyrazine cores.
Synthetic chemistry Derivatization Medicinal chemistry

High-Value Application Scenarios


Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Generation

The [1,5-a] regiochemistry and 6-amino handle of CAS 64102-60-9 align with the scaffold used in nanomolar c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM) dual inhibitors [1]. Medicinal chemistry teams can leverage the 6-amino group for rapid analog synthesis to optimize potency and selectivity against these clinically validated oncology targets, while avoiding the antimalarial-biased [4,3-a] isomer.

LSD1 Inhibitor Probe Development for Oncology

The triazolopyrazine scaffold is explicitly claimed in patents achieving LSD1 IC₅₀ <50 nM [2]. CAS 64102-60-9 provides a direct building block for synthesizing LSD1 inhibitors by introducing substituted aryl/heteroaryl groups at positions 2, 3, or 5, enabling the development of chemical probes for target validation in acute myeloid leukemia and small-cell lung cancer.

Broad-Spectrum Antibacterial Discovery

Triazolopyrazine derivatives have demonstrated balanced antibacterial activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 16 µg/mL), comparable to ampicillin [3]. The 6-amino-8-one scaffold, with its derivatizable amino group, serves as an ideal starting point for systematic SAR campaigns to improve MIC values against drug-resistant ESKAPE pathogens.

Privileged Scaffold for Multi-Target Library Design

The triazolopyrazine core is recognized as a multi-target privileged structure with activities spanning kinases, demethylases, phosphodiesterases, and antimicrobial targets [4]. CAS 64102-60-9 can anchor a focused library of 100–500 analogs through parallel amination/acylation chemistry, enabling hit identification across multiple therapeutic areas from a single versatile building block.

Application
Selection Property
Validation Focus
c-Met/VEGFR-2 kinase lead generation
[1,5-a] regiochemistry and 6-amino derivatization handle
Kinase selectivity panel (c-Met, VEGFR-2)
LSD1 inhibitor probe development
Scaffold validated in LSD1 patents
LSD1 biochemical assay SAR
Broad-spectrum antibacterial discovery
Balanced Gram-positive/Gram-negative profile (class-level)
MIC determination against ESKAPE panel
Multi-target privileged scaffold library design
Multi-target privileged structure
Parallel library synthesis and cross-target screening
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